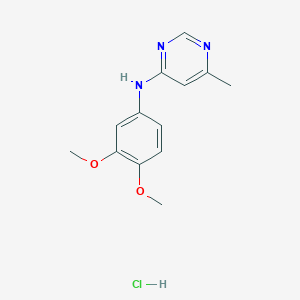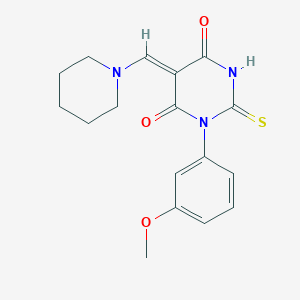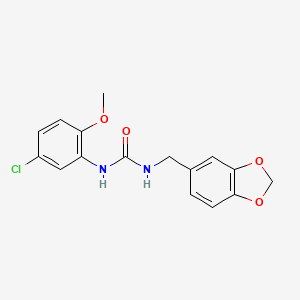
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was originally discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a role in the immune response. This compound has also been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that plays a role in the growth of blood vessels. This decrease in VEGF levels leads to a reduction in tumor blood supply, which can lead to the death of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride has a number of advantages for lab experiments. It has been shown to have antitumor activity in a variety of cancer cell lines, making it a useful tool for studying cancer biology. This compound has also been shown to have synergistic effects with other cancer treatments, making it a useful tool for studying combination therapies. However, this compound has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This toxicity can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride. One area of research is the development of new this compound analogs that may have improved antitumor activity and a wider therapeutic window. Another area of research is the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other cancer treatments. Finally, there is a need for further research on the mechanism of action of this compound, as this will help to inform the development of new treatments that target the immune system.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride has been studied extensively for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to have synergistic effects with other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-9-6-13(15-8-14-9)16-10-4-5-11(17-2)12(7-10)18-3;/h4-8H,1-3H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQSAQIFNVMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4838185.png)
![4-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838191.png)

![N-isobutyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838209.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)





![N-[4-(acetylamino)phenyl]-2-propylpentanamide](/img/structure/B4838251.png)
![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838261.png)
